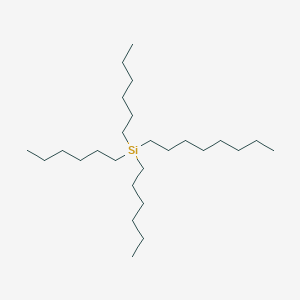

Trihexyl(octyl)silane

Beschreibung

Evolution of Alkylsilane Research in Contemporary Chemical Sciences

The study of alkylsilanes has progressed significantly, driven by the demand for new materials with tailored properties. Initially, research focused on the synthesis and basic reactivity of simple alkylsilanes. However, recent advancements have shifted towards the development of more complex and functionalized molecules. Modern research emphasizes the use of silanes in surface modification, catalysis, and as precursors for advanced materials. americanchemicalsuppliers.comalfa-chemistry.com The development of sophisticated analytical techniques has enabled a deeper understanding of the structure-property relationships in these compounds, paving the way for their application in high-tech industries. alfa-chemistry.com

Positioning of Trihexyl(octyl)silane within the Broader Organosilane Landscape

This compound is a tetra-alkylsilane, characterized by a central silicon atom bonded to four alkyl groups: three hexyl chains and one octyl chain. Within the vast family of organosilanes, it is classified as a long-chain alkylsilane. cfsilicones.comcfmats.com These types of silanes are particularly noted for their significant hydrophobicity, a direct consequence of the non-polar nature of their long alkyl chains. cfsilicones.comgelest.com This property distinguishes them from other organosilanes, such as those with functional groups like alkoxy or amino moieties, which are designed for different reactive purposes. hengdasilane.com

Conceptual Frameworks Guiding Research on Silane (B1218182) Functionalization and Molecular Architecture

Research in silane chemistry is guided by several key conceptual frameworks. One fundamental principle is the ability to control the molecular architecture to achieve desired properties. shinetsusilicone-global.com For instance, the length and branching of the alkyl chains in compounds like this compound directly influence their physical state, viscosity, and surface activity. researchgate.net The reactivity of the silicon center and the nature of the groups attached to it are also critical. In the case of tetra-alkylsilanes, the silicon atom is sterically hindered, which contributes to their chemical stability.

Eigenschaften

CAS-Nummer |

144533-06-2 |

|---|---|

Molekularformel |

C26H56Si |

Molekulargewicht |

396.8 g/mol |

IUPAC-Name |

trihexyl(octyl)silane |

InChI |

InChI=1S/C26H56Si/c1-5-9-13-17-18-22-26-27(23-19-14-10-6-2,24-20-15-11-7-3)25-21-16-12-8-4/h5-26H2,1-4H3 |

InChI-Schlüssel |

TWAAZJOYGAAIJU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC[Si](CCCCCC)(CCCCCC)CCCCCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Mechanistic Pathways for Trihexyl Octyl Silane

Precursor Selection and Rational Design Principles in Organosilane Synthesis

The rational design of a synthesis for Trihexyl(octyl)silane begins with the strategic selection of precursors. The choice is fundamentally based on which C-Si bonds are to be formed. Two primary retrosynthetic disconnections are logical:

Trihexylsilyl moiety and an octyl group: This involves reacting a trihexylsilane (B1587915) derivative (e.g., Trihexylsilane or Trihexylchlorosilane) with an eight-carbon synthon.

Octylsilyl moiety and hexyl groups: This approach would start with an octylsilane (B1236092) derivative (e.g., Octyltrichlorosilane) and introduce the three hexyl groups.

The first approach is generally more practical due to the commercial availability and straightforward preparation of the key precursors. For instance, Trihexylsilane can be a precursor for hydrosilylation, while Trihexylchlorosilane is a key electrophile for reactions with organometallic nucleophiles. The design principle involves choosing a reaction pathway that offers high yield and selectivity, minimizing tedious purification steps which can be complicated by the similar physical properties of reactants and products. mdpi.com The stability of organoalkoxysilanes, a related class of compounds, suggests that final products like tetraalkylsilanes should be stored under controlled conditions to prevent side reactions, although they are generally quite stable. mdpi.com

The selection of precursors is also critical for creating materials with specific properties, such as in the synthesis of periodic mesoporous organosilicas (PMOs), where the structure of the organosilane precursor dictates the final architecture. researchgate.net While this compound is not a bridged PMO precursor, the principle of deliberate precursor choice to achieve a target molecule is the same.

Strategies for Carbon-Silicon Bond Formation in Trialkyl(aryl)silanes

The formation of the stable C-Si bond is the cornerstone of organosilane synthesis. d-nb.info Several robust methods have been developed, each with distinct mechanisms and applications.

Catalytic hydrosilylation is a powerful and atom-economical method for forming C-Si bonds. wikipedia.org This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated C-C bond, such as that in an alkene. For the synthesis of this compound, this would involve the reaction of Trihexylsilane with 1-octene.

Reaction: (C₆H₁₃)₃Si-H + H₂C=CH(C₆H₁₃) → (C₆H₁₃)₃Si-CH₂CH₂(C₆H₁₃)

The reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. researchgate.netresearchgate.net Hydrosilylation is considered a major application of platinum in homogeneous catalysis. wikipedia.org The reaction generally proceeds with high yield and exhibits anti-Markovnikov regioselectivity, meaning the silicon atom adds to the terminal carbon of the alkene. wikipedia.orgmdpi.com This is ideal for producing the linear octyl chain in the target molecule.

The most widely accepted mechanism is the Chalk-Harrod mechanism . wikipedia.orglibretexts.org It involves:

Oxidative addition of the Si-H bond to the low-valent metal catalyst.

Coordination of the alkene (1-octene) to the metal center.

Insertion of the alkene into the metal-hydride bond (or less commonly, the metal-silyl bond).

Reductive elimination of the resulting alkylsilane product, regenerating the catalyst. wikipedia.org

While platinum catalysts are highly effective, research has expanded to include catalysts based on other metals like cobalt, iron, and nickel to improve cost-effectiveness and explore different selectivity profiles. organic-chemistry.orgnih.govepfl.ch For example, certain iron pincer catalysts have been shown to favor Markovnikov addition in the hydrosilylation of 1-octene, while related cobalt catalysts give the anti-Markovnikov product, highlighting the subtle electronic and steric effects of the catalyst system. nih.gov

| Catalyst System | Precursors | Conditions | Outcome | Reference |

| Platinum (e.g., Karstedt's) | Trialkylsilane, 1-Octene | Toluene, 110 °C | High yield, Anti-Markovnikov addition | researchgate.net |

| Cobalt(II) Amide/NHC | HSi(OEt)₃, 1-Octene | Not specified | Moderate to high yield, linear product | nih.gov |

| Iron-PNN Pincer Complex | PhSiH₃, 1-Octene | Not specified | Primarily Markovnikov product | nih.gov |

| Cobalt-PNN Pincer Complex | PhSiH₃, 1-Octene | Not specified | Primarily Anti-Markovnikov product | nih.gov |

| Ru₃(CO)₁₂ | (EtO)₃SiH, 1-Octene | Dioxane, >60 °C | Hydrosilylation and isomerization | najah.edu |

The reaction of organometallic reagents with halosilanes is a classic and versatile method for C-Si bond formation. orgsyn.org To synthesize this compound, one could react an octyl-organometallic reagent with trihexylchlorosilane.

Grignard Reagents: The reaction of octylmagnesium bromide (C₈H₁₇MgBr), prepared from 1-bromooctane (B94149) and magnesium metal, with trihexylchlorosilane ((C₆H₁₃)₃SiCl) is a viable route. gelest.com Grignard reactions are widely used for preparing long-chain alkylsilanes. google.com The use of cyclic ether solvents like tetrahydrofuran (B95107) (THF) can improve yields compared to diethyl ether, especially for longer alkyl chains. google.com The process generally involves the addition of the chlorosilane to the pre-formed Grignard reagent to achieve full substitution. gelest.com

Reaction: (C₆H₁₃)₃SiCl + C₈H₁₇MgBr → (C₆H₁₃)₃Si(C₈H₁₇) + MgClBr

Organolithium Reagents: Octyllithium (C₈H₁₇Li) is another powerful nucleophile for this transformation. Organolithium reagents are generally more reactive than their Grignard counterparts, which can lead to smoother reactions but also lower functional group compatibility. orgsyn.orgnih.gov The synthesis of various long-chain tetraalkylsilanes has been successfully demonstrated using n-alkyllithium compounds with the appropriate n-alkylchlorosilanes. acs.org

Reaction: (C₆H₁₃)₃SiCl + C₈H₁₇Li → (C₆H₁₃)₃Si(C₈H₁₇) + LiCl

The choice between Grignard and organolithium reagents often comes down to precursor availability, cost, and desired reaction conditions. While lithium-based syntheses can be costly, they are highly effective. google.com Zinc-catalyzed coupling of organomagnesium reagents with chlorosilanes has also emerged as a method to form tetraorganosilanes under mild conditions. organic-chemistry.org

| Reagent Type | General Reaction | Characteristics | Reference |

| Organolithium | R-Li + R'₃SiCl | Highly reactive, smooth reactions, potentially lower functional group tolerance. | orgsyn.orgacs.org |

| Grignard (Organomagnesium) | R-MgX + R'₃SiCl | Less reactive than R-Li, often requires higher temperatures or longer reaction times, good for large-scale synthesis. | orgsyn.orggoogle.com |

Dehydrocoupling is a process that forms a bond between two elements with the concomitant elimination of dihydrogen (H₂). While commonly applied to the formation of Si-N, Si-O, and Si-Si bonds, C-Si bond formation via dehydrocoupling is also possible, though less common for synthesizing a specific molecule like this compound. rsc.orguvic.ca The reaction would theoretically involve the coupling of Trihexylsilane with octane, catalyzed by a transition metal complex.

Reaction: (C₆H₁₃)₃Si-H + H-(C₈H₁₇) → (C₆H₁₃)₃Si(C₈H₁₇) + H₂

This transformation is challenging due to the inertness of alkane C-H bonds. However, catalyst systems based on lanthanides and other transition metals have been studied for the dehydrocoupling of silanes. acs.org A related process is the dehydrogenative coupling of hydridosilanes with surface Si-H groups on silicon nanostructures, which can proceed even without a catalyst at elevated temperatures (e.g., 80 °C). nih.gov While not a solution-phase synthesis of a discrete molecule, it demonstrates the principle of forming Si-C bonds via H₂ elimination. nih.gov Given the challenges, this method is not considered a primary route for preparing this compound.

Reductive siliconation, also known as reductive silylation, typically involves the coupling of an organic electrophile (like an alkyl halide) with a silicon electrophile (like a chlorosilane) in the presence of a reducing agent. This strategy avoids the pre-formation of highly reactive organometallic reagents. researchgate.netrsc.org

For this compound, the reaction could involve coupling 1-halooctane (e.g., 1-bromooctane) with Trihexylchlorosilane using a metal reductant (e.g., Mg, Zn, Mn) and a nickel or palladium catalyst. nih.gov A more recent development is the use of electroreduction to generate silyl (B83357) radicals from readily available chlorosilanes. nih.gov These nucleophilic silyl radicals can then react with electrophiles or participate in alkene silylation reactions. nih.gov Another approach involves the photocatalytic generation of a silyl radical from a stable silane (B1218182), which then performs a halogen-atom abstraction from an alkyl halide, initiating the cross-coupling cycle. nih.gov

These methods are powerful for creating C(sp³)-Si bonds and offer good functional group tolerance, representing an alternative to traditional organometallic routes. researchgate.netnih.gov

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

Reaction Kinetics: The rate of formation of this compound is highly dependent on the chosen synthetic method.

Hydrosilylation: The kinetics of hydrosilylation have been extensively studied. researchgate.net The reaction rate is influenced by catalyst type and concentration, temperature, solvent, and the nature of the alkene and silane. researchgate.netresearchgate.net For platinum-catalyzed reactions, the rate can show a complex dependence on the silane concentration. researchgate.net The reaction is often fast, but competing reactions like alkene isomerization can occur, especially with certain catalysts like Ru₃(CO)₁₂. najah.edu Kinetic studies are crucial for optimizing reaction conditions to maximize the yield of the desired product. researchgate.netchemrxiv.org

Organometallic Reactions: Reactions involving organolithium reagents are typically very fast, even at low temperatures. nih.gov Grignard reactions may be slower and require heating to go to completion. orgsyn.org

Thermodynamic Considerations: The formation of the carbon-silicon bond is a thermodynamically favorable process. The average bond dissociation energy of a C-Si bond is approximately 318 kJ/mol, indicating a strong and stable bond. wiredchemist.com In dehydrocoupling reactions, the formation of gaseous H₂ provides a strong thermodynamic driving force, helping to push the reaction to completion. rsc.org For reversible reactions, such as the insertion of CO₂ into a Si-N bond, thermodynamic parameters (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°) can be determined through variable temperature studies to understand the equilibrium. rsc.org While the C-Si bond formation in the discussed methods is generally considered irreversible, these principles underscore the thermodynamic stability of the final product.

An in-depth analysis of the synthetic strategies for this compound reveals a landscape dominated by well-established organosilicon chemistry, adapted and optimized for the specific alkyl configuration of this compound. The primary routes for its formation involve the creation of silicon-carbon bonds through methodologies such as Grignard reactions and hydrosilylation, each with distinct mechanistic features and opportunities for optimization.

Advanced Spectroscopic and Structural Elucidation of Trihexyl Octyl Silane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformational Analysis

No published studies utilizing high-resolution NMR spectroscopy for the detailed isomeric and conformational analysis of Trihexyl(octyl)silane were identified.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

There is no available information in the scientific literature detailing the application of 2D NMR techniques such as COSY, HSQC, or HMBC to this compound. Such studies would be essential for unambiguously assigning the proton and carbon signals of the hexyl and octyl chains and confirming their connectivity to the central silicon atom.

Advanced Si NMR for Silicon Environment Characterization

Specific Si NMR data, including chemical shifts and coupling constants for this compound, are not present in available research. This information would be crucial for directly probing the electronic environment of the silicon nucleus.

Solid-State NMR for Understanding Molecular Packing and Intermolecular Interactions

Research applying solid-state NMR techniques to analyze the solid-phase structure, molecular packing, and intermolecular interactions of this compound has not been found in the public domain.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling

While basic mass spectrometry data may exist in commercial databases for molecular weight confirmation, detailed high-resolution mass spectrometry studies for this compound are not documented in scholarly articles.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

No published data on tandem mass spectrometry (MS/MS) experiments for this compound could be located. Such studies would be necessary to investigate its fragmentation pathways and provide further structural confirmation.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Detailed analytical methods using hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound and the profiling of its potential impurities have not been described in the available scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and assessing the conformational order of the alkyl chains in this compound. These techniques probe the vibrational modes of molecules, which are sensitive to bond types, molecular symmetry, and local environment. edinst.com

For a molecule like this compound, the spectra are dominated by the vibrations of its numerous C-H and C-C bonds within the hexyl and octyl chains, along with the Si-C bonds.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation corresponds to changes in the dipole moment of the molecule. The most prominent bands expected in the IR spectrum of this compound are the C-H stretching vibrations.

Raman Spectroscopy: Raman spectroscopy detects light scattered from a molecule, where shifts in the wavelength correspond to the molecule's vibrational modes. It is particularly sensitive to non-polar, symmetric bonds and provides complementary information to IR spectroscopy. mt.com For alkylsilanes, Raman is effective in characterizing the conformational order of the alkyl chains and the vibrations of the Si-C skeleton. nih.govnih.gov

The key vibrational modes for this compound are summarized in the table below. The precise frequencies for alkyl chains can indicate their conformational state (e.g., all-trans vs. gauche defects). nih.gov In a liquid state, like that of this compound at room temperature, the chains are expected to be conformationally disordered, leading to broader spectral bands compared to a highly ordered, crystalline state. nih.gov

Interactive Data Table: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Notes |

| Asymmetric C-H Stretch (CH₃) | ~2962 | IR & Raman | Strong intensity, characteristic of terminal methyl groups. |

| Asymmetric C-H Stretch (CH₂) | ~2925 | IR & Raman | Very strong intensity due to the large number of methylene (B1212753) groups. scispace.com |

| Symmetric C-H Stretch (CH₃) | ~2872 | IR & Raman | Medium intensity. |

| Symmetric C-H Stretch (CH₂) | ~2855 | IR & Raman | Strong intensity; its frequency is sensitive to chain conformation. researchgate.netacs.org |

| CH₂ Scissoring | ~1467 | IR | Bending vibration within the methylene groups. |

| CH₃ Umbrella Deformation | ~1378 | IR | Characteristic bending vibration of the methyl groups. |

| C-C Stretching | 1000 - 1200 | Raman | The "skeletal" modes, sensitive to conformational order (trans vs. gauche). nih.gov |

| Si-C Stretching | 600 - 800 | IR & Raman | Vibrations of the silicon-carbon bonds. |

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. qu.edu.qa It provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

As this compound is a liquid at ambient temperature, XRD analysis is not feasible under standard conditions. No crystal structure for this compound has been reported in the scientific literature. However, structural determination could be achieved through low-temperature crystallography. By cooling the compound below its freezing point, it may be possible to grow a single crystal suitable for single-crystal XRD or to obtain a polycrystalline solid for powder XRD analysis. nih.govaps.org

Studies on other long-chain alkanes and related organosilanes at low temperatures have shown that they often crystallize into layered, or lamellar, structures. iucr.orgacs.orgaip.org One would anticipate a similar behavior for this compound, where the long alkyl chains would pack in an ordered, parallel fashion.

Should a crystalline form be obtained, XRD analysis would yield critical data, as shown in the table below.

Interactive Data Table: Potential Structural Data from Low-Temperature XRD of this compound

| Parameter | Information Gained | Relevance to this compound |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. | Defines the fundamental packing symmetry and dimensions. |

| Space Group | The symmetry operations that describe the crystal structure. | Reveals the intrinsic symmetry of the molecular arrangement. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Allows for calculation of exact bond lengths (Si-C, C-C) and angles (C-Si-C). |

| Molecular Conformation | The dihedral angles along the alkyl chains. | Would confirm whether the chains adopt an all-trans conformation in the solid state. |

| Intermolecular Distances | Distances between adjacent molecules in the crystal. | Provides insight into van der Waals packing forces and crystal density. |

Electron Microscopy Techniques for Morphological Assessment of Derived Materials

While this compound itself is not typically analyzed by electron microscopy, materials derived from it, such as surface coatings or functionalized nanoparticles, are extensively characterized using these techniques. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for assessing the morphology, uniformity, and thickness of silane-based layers on various substrates. acs.orgnih.govnih.gov

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. up.pt When a substrate is coated with this compound (for instance, to create a hydrophobic surface), SEM can be used to:

Visualize the uniformity and completeness of the silane (B1218182) coating.

Detect the presence of aggregates, pinholes, or other defects in the film. asme.org

Observe changes in the surface texture of the substrate after modification. scispace.com

Transmission Electron Microscopy (TEM): TEM is used to view the internal structure and morphology of thin samples. For materials derived from this compound, TEM is particularly useful for:

Measuring the thickness of the silane layer on core-shell nanoparticles. spiedigitallibrary.orgresearchgate.net

Assessing the dispersion of nanoparticles that have been surface-modified with the silane. qu.edu.qamdpi.com

Visualizing the cross-section of a coated material to determine the layer's profile and interface with the substrate.

The application of these techniques provides crucial quality control and mechanistic understanding when this compound is used as a surface modifying agent, for example, in creating self-assembled monolayers (SAMs) or functionalizing nanomaterials. acs.orgbawue.de

Theoretical and Computational Studies of Trihexyl Octyl Silane

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Self-Assembly Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a "virtual microscope" to observe molecular behavior. researchgate.netnih.gov

For Trihexyl(octyl)silane, MD simulations would be crucial for understanding the conformational dynamics of its long, flexible alkyl chains. nih.gov These chains can adopt a vast number of shapes, and MD can reveal the most probable conformations and the energy barriers between them. This is essential for understanding how the molecule will pack in a condensed phase or interact with a surface.

Furthermore, MD simulations are a primary tool for studying the self-assembly of silane (B1218182) molecules into organized layers, known as self-assembled monolayers (SAMs), on substrates. forest.go.krmpg.de By simulating many this compound molecules in the presence of a surface (like silica (B1680970) or mica), researchers can observe how they arrange themselves, the density of the resulting layer, and the orientation of the alkyl chains. forest.go.krmpg.de The formation of these layers is driven by interactions between the silane headgroup and the surface, as well as van der Waals interactions between the alkyl chains. northwestern.edu

Computational Modeling of Reaction Pathways and Transition States in Synthesis

Computational chemistry can be instrumental in understanding the mechanisms of chemical reactions. nih.gov For the synthesis of this compound, which could involve reactions like the hydrosilylation of an alkene, computational modeling can elucidate the step-by-step reaction pathway.

Using methods like DFT, chemists can calculate the energy of the reactants, products, and any intermediate species. mdpi.com Crucially, they can also locate and characterize the transition state—the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. mit.edunih.gov Knowing the structure and energy of the transition state is key to understanding the reaction rate and how it might be influenced by catalysts or different reaction conditions. mit.edursc.orgnih.gov While trapping and experimentally observing a fleeting transition state is extremely challenging, computational models can predict their structures with high accuracy. mit.edunih.govsciencedaily.com

Table 2: Illustrative Energy Profile for a Silane Synthesis Step This table provides a hypothetical energy profile for a reaction step, as specific computational data for the synthesis of this compound is not available.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | -5.2 |

| Products | -15.0 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental spectra to confirm the molecule's structure. rsc.org For this compound, DFT calculations can be used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The predicted frequencies and intensities help in assigning the peaks in an experimental spectrum to specific molecular vibrations, such as C-H stretches, Si-C stretches, and various bending modes.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (for ¹H, ¹³C, and ²⁹Si) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scirp.org Comparing calculated and experimental NMR spectra is a powerful method for structural elucidation.

Simulations of Interfacial Interactions and Surface Adsorption Phenomena

The primary applications of long-chain alkylsilanes like this compound often involve their interaction with surfaces to modify surface properties, such as creating hydrophobic coatings. gelest.com Computational simulations are essential for understanding these interfacial phenomena at the molecular level. mdpi.comiyte.edu.tr

MD simulations can model the adsorption of this compound molecules from a solution or vapor phase onto a substrate like silica. mdpi.comdoria.fi These simulations can determine the adsorption energy, which indicates the strength of the binding to the surface. They also reveal the structure of the adsorbed layer, including the orientation and packing of the molecules. strath.ac.uknih.gov For instance, simulations can show whether the alkyl chains stand upright or lie flat on the surface and how this is influenced by the density of molecules. researchgate.net This information is critical for designing surfaces with specific wetting or lubricating properties.

Applications of Trihexyl Octyl Silane in Advanced Materials Science and Engineering

Role in Organic Electronic and Optoelectronic Devices

While specific research detailing the performance of Trihexyl(octyl)silane in organic electronic and optoelectronic devices is limited in publicly available literature, the functionalities of similar long-chain alkylsilanes provide a strong indication of its potential applications. Organosilanes are frequently utilized to modify surfaces and interfaces within these devices to enhance their performance and stability.

Charge Transport Layer Components in Thin-Film Transistors

In organic thin-film transistors (OTFTs), the interface between the dielectric layer and the organic semiconductor is critical for efficient charge transport. Silane-based self-assembled monolayers (SAMs) are often used to treat the surface of the dielectric material. These SAMs can reduce surface energy, passivate charge trapping sites, and promote the ordered growth of the semiconductor film, all of which contribute to improved charge carrier mobility. While direct studies on this compound are not prevalent, other long-chain alkylsilanes have demonstrated their effectiveness in this area. The long alkyl chains of molecules like this compound can create a non-polar, ordered interface that facilitates better charge transport in the transistor channel.

Interfacial Modifiers in Organic Photovoltaic Cells

The efficiency and stability of organic photovoltaic (OPV) cells are heavily influenced by the interfaces between the various layers, including the electrodes and the active organic layer. Interfacial modifiers are employed to reduce energy barriers, improve charge extraction, and prevent recombination at these interfaces. For instance, trichloro(octyl)silane (B1218792) has been used to modify the perovskite surface in solar cells, leading to improved efficiency and stability by forming a heat-resistive silicone layer that can passivate the surface and facilitate charge separation. The hydrophobic nature of long-chain alkylsilanes like this compound can also protect the sensitive organic layers from moisture, a key factor in the degradation of OPV devices.

Dielectric Materials in Flexible Electronics

Flexible electronics require dielectric materials that are not only good insulators but also mechanically robust. While research into this compound as a primary dielectric material is not widely documented, silanes can be incorporated into polymer matrices to create composite dielectric materials with enhanced properties. The addition of silanes can improve the dielectric constant and breakdown strength of the polymer. For flexible applications, the long alkyl chains of this compound could potentially impart a degree of flexibility and hydrophobicity to the dielectric layer, which is beneficial for the longevity and performance of flexible electronic devices.

Functionalization of Surfaces and Development of Advanced Coatings

The most well-documented applications of this compound and similar long-chain alkylsilanes are in the realm of surface functionalization to create advanced coatings with specific properties, particularly hydrophobicity and oleophobicity.

Engineering of Hydrophobic and Oleophobic Surfaces

The long aliphatic chains of this compound make it an excellent candidate for creating water- and oil-repellent surfaces. When applied to a substrate, the silane (B1218182) molecules can self-assemble into a dense, low-surface-energy layer. This layer alters the surface chemistry, leading to a significant increase in the contact angle of water and oils.

Research on similar molecules like triethoxy(octyl)silane has demonstrated the creation of hydrophobic coatings on various materials, achieving high water contact angles. The principle behind this is the formation of a non-polar surface that minimizes van der Waals interactions with water molecules. Surfaces with critical surface tensions below 20 mN/m are typically both hydrophobic and oleophobic. The use of long-chain alkylsilanes is a key strategy in achieving such low surface energies.

The effectiveness of these coatings is dependent on factors such as the density of the silane layer and the orientation of the alkyl chains. A well-ordered monolayer with vertically aligned chains presents a uniform, low-energy surface that is highly repellent to liquids.

Below is an interactive table summarizing the effects of alkylsilane surface modification on wettability:

| Silane Type | Substrate | Resulting Property | Water Contact Angle |

| Long-chain alkylsilanes | Various | Hydrophobic | > 90° |

| Long-chain alkylsilanes | Various | Oleophobic | High |

| Triethoxy(octyl)silane | Cellulosic materials | Hydrophobic | Up to 135° |

Anti-Corrosion and Barrier Film Formulations

The hydrophobic nature of coatings derived from this compound also makes them effective as anti-corrosion and barrier films. By preventing water and other corrosive agents from reaching the underlying substrate, these coatings can significantly enhance the durability and lifespan of materials.

Silane films can form a dense, cross-linked network that acts as a physical barrier to moisture and ions. While being highly hydrophobic, these coatings can still allow for the permeation of water vapor, which can be advantageous in preventing the buildup of moisture at the coating-substrate interface. The molecular structure of the silane, including the length of the alkyl chains, plays a crucial role in determining the barrier properties of the film. The long hexyl and octyl chains of this compound would be expected to create a formidable barrier against corrosive elements.

Adhesion Promotion in Multi-Layered Systems

This compound, a member of the organofunctional silane family, plays a crucial role as an adhesion promoter in multi-layered systems, enhancing the bond between disparate materials, particularly at the interface of organic polymers and inorganic substrates. dakenam.com The fundamental mechanism of silane adhesion promoters involves the formation of a molecular bridge that chemically links the two materials. dakenam.com This is especially critical in applications where materials with different properties are used in close contact, such as in coatings, adhesives, and composite manufacturing. dakenam.com

The effectiveness of this compound as an adhesion promoter stems from its unique molecular structure. On one end, the silane contains hydrolyzable alkoxy groups. These groups, in the presence of moisture, hydrolyze to form reactive silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metal oxides, and ceramics, forming stable covalent bonds. sisib.com On the other end of the molecule, the long alkyl chains (hexyl and octyl groups) are compatible with and can entangle or co-react with the organic polymer matrix. This dual functionality allows the silane to create a durable link between the inorganic and organic layers. specialchem.com

The process of using a silane adhesion promoter like this compound can be approached in two primary ways: as a primer applied to the substrate or as an integral blend within the adhesive or coating formulation. sisib.com When used as a primer, a dilute solution of the silane is applied to the inorganic surface, forming a layer that subsequently bonds with the polymer layer. sisib.com As an integral blend, the silane is mixed directly into the polymer formulation, where it migrates to the interface to enhance adhesion. sisib.com

Key Research Findings on Silane Adhesion Promotion:

| Finding | Description | Implication for this compound |

| Improved Durability | Silane adhesion promoters significantly enhance the durability of multi-layered systems by creating strong, covalent bonds at the interface. dakenam.com | The use of this compound is expected to lead to more robust and long-lasting composite materials and coatings. |

| Enhanced Resistance | The chemical bridge formed by silanes improves resistance to environmental factors such as moisture, heat, and chemicals, which can degrade adhesion over time. dakenam.com | Systems utilizing this compound as an adhesion promoter would exhibit greater stability in harsh operating conditions. |

| Increased Mechanical Strength | By improving the interfacial bond, silane adhesion promoters can lead to an increase in the overall mechanical properties of the composite material, including tensile strength and elasticity. dakenam.com | The incorporation of this compound can contribute to the development of stronger and more resilient multi-layered structures. |

Integration into Soft Matter Systems and Liquid Crystalline Materials

The integration of silane compounds into soft matter and liquid crystalline materials is an area of active research, driven by the potential to tailor the self-assembly and responsive properties of these systems. While direct studies on this compound are limited, the behavior of similar long-chain alkyl silanes provides insights into its potential influence.

Influence on Mesophase Formation and Stability

The introduction of non-mesogenic molecules like this compound into a liquid crystal host can significantly influence its mesophase behavior. The long, flexible alkyl chains of this compound can disrupt the orientational and positional ordering of the liquid crystal molecules. This disruption can lead to a depression of the clearing point (the temperature at which the material becomes an isotropic liquid) and a shift in the transition temperatures between different mesophases (e.g., nematic, smectic).

The extent of this influence depends on the concentration of the silane and the nature of the liquid crystal host. At low concentrations, the silane molecules may be accommodated within the liquid crystal matrix with minimal disruption. However, at higher concentrations, they can induce phase separation or the formation of novel, complex structures. The hydrophobic nature of the hexyl and octyl chains would favor interactions with the non-polar regions of the liquid crystal molecules, potentially leading to micro-segregation and the stabilization or destabilization of specific mesophases. For instance, the presence of these flexible chains could frustrate the formation of highly ordered smectic phases while having a less pronounced effect on the less ordered nematic phase.

Modulation of Electro-Optical Switching Characteristics

The electro-optical switching of liquid crystals, a key principle behind display technologies, relies on the reorientation of liquid crystal molecules in an applied electric field. The presence of impurities or additives like this compound can modulate these switching characteristics. The long alkyl chains of the silane can increase the viscosity of the liquid crystal host, which would generally lead to slower switching times.

Incorporation into Polymer Systems and Hybrid Nanocomposites

This compound serves as a versatile additive in polymer systems and hybrid nanocomposites, functioning both as a modifying agent for the polymer matrix and as a surface treatment for inorganic fillers.

As a Co-Monomer or Cross-Linking Agent in Polymer Networks

While this compound itself is not a traditional monomer, its chemical structure allows it to be incorporated into polymer networks as a cross-linking agent, particularly in polyethylene-based systems. specialchem.com The process, known as silane cross-linking, involves grafting the silane onto the polyethylene (B3416737) chains, typically initiated by a peroxide. kpi.ua Subsequent exposure to moisture leads to the hydrolysis of the silane's alkoxy groups, forming silanol groups. These silanol groups can then condense with each other to form stable siloxane (Si-O-Si) cross-links between the polymer chains. specialchem.com

This method of cross-linking offers several advantages over other techniques, such as peroxide or radiation cross-linking. It provides greater process flexibility and can result in a more flexible cross-linked polymer due to the nature of the siloxane bridges. specialchem.com The incorporation of the long hexyl and octyl chains from this compound can also impart a degree of internal plasticization and hydrophobicity to the resulting polymer network.

Comparison of Cross-linking Methods for Polyethylene:

| Method | Process Flexibility | Operational Complexity | Resulting Polymer Flexibility |

| Silane Cross-linking | Very Good | Easy | High |

| Peroxide Cross-linking | Small | Difficult | Moderate |

| Radiation Cross-linking | Very Good | Difficult | Low |

Data compiled from various sources on polyethylene cross-linking technologies. sinosil.com

Interfacial Modification of Fillers and Nanoparticles in Composites

This surface modification has several beneficial effects. Firstly, it improves the compatibility between the hydrophilic filler and the hydrophobic polymer matrix, leading to better dispersion of the filler within the polymer. mdpi.com Improved dispersion prevents the agglomeration of nanoparticles, which can be a significant challenge in nanocomposite fabrication. mdpi.com Secondly, the enhanced interfacial adhesion between the filler and the polymer allows for more efficient stress transfer, resulting in improved mechanical properties of the composite, such as tensile strength and modulus. The use of long-chain alkyl silanes like this compound is particularly effective in rendering the surface of fillers hydrophobic. researchgate.net

Based on a comprehensive search of available scientific and technical literature, there is currently no specific research data or detailed information available regarding the applications of the chemical compound This compound in the advanced materials science and engineering fields outlined in the request.

Specifically, no research findings, data tables, or detailed discussions could be located for "this compound" pertaining to its use in the following areas:

Utilization as Specialty Solvents or Components in Reaction Media

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline for this specific compound.

Structure Performance Relationships in Trihexyl Octyl Silane Systems

Influence of Alkyl Chain Length and Branching on Material Performance

The performance of materials incorporating trihexyl(octyl)silane is significantly influenced by the length and branching of its alkyl chains. The hexyl and octyl groups are primary determinants of the compound's physical and chemical behavior, affecting properties such as hydrophobicity, adhesion, and mechanical strength.

Longer alkyl chains, like the octyl group in this compound, generally enhance the hydrophobic properties of a surface. cfsilicones.cominnospk.com This is because longer chains are more effective at reducing surface energy, which leads to increased water repellency. innospk.commdpi.com Research on various alkylsilanes has demonstrated a direct correlation between increasing alkyl chain length and a higher water contact angle, a key measure of hydrophobicity. For instance, studies comparing methyl (C1), octyl (C8), and hexadecyl (C16) silanes show that the water contact angle increases with chain length up to an optimal point. mdpi.comresearchgate.net However, excessively long chains (e.g., C16) can sometimes lead to a decrease in hydrophobicity, a phenomenon attributed to the collapse and disorder of the molecules on the surface. mdpi.com The medium-chain-length of the hexyl and octyl groups in this compound offers a balance, providing significant hydrophobicity without the packing issues of very long chains. nih.govmdpi.com

Alkyl chain branching also plays a critical role. While this compound itself features linear chains, the introduction of branching in related organosilane systems can alter polymer packing and charge mobility. scilit.com Branching can disrupt the orderly packing of molecules, which may decrease van der Waals forces between chains but can also be leveraged to fine-tune solubility and melting points.

Table 1: Effect of Alkyl Chain Length on Water Contact Angle

Illustrative data showing the general trend of how water contact angle on SiO₂-TiO₂ coated glass changes with the carbon number of the alkylsilane used for surface modification.

| Alkylsilane | Alkyl Chain Length (Number of Carbons) | Typical Water Contact Angle (Degrees) |

|---|---|---|

| Methyltrimethoxysilane (MTMS) | 1 | ~125° |

| Octyltrimethoxysilane (OTMS) | 8 | ~140° |

| Hexadecyltrimethoxysilane (HDTMS) | 16 | ~130° |

Data derived from trends observed in studies on alkylsilane coatings. mdpi.com Note: Absolute values can vary based on substrate and deposition method. The trend shows an increase in hydrophobicity from C1 to C8, with a slight decrease at C16 due to molecular disorder. mdpi.com

Correlation of Molecular Conformation with Film Morphology and Surface Energetics

The specific three-dimensional arrangement (conformation) of this compound molecules is directly linked to the morphology of the films they form and the resulting surface energy. The flexibility of the hexyl and octyl chains allows them to adopt various conformations, which in turn dictates how they pack together and present themselves at an interface.

Spectroscopic techniques, such as sum-frequency generation (SFG) spectroscopy, have been instrumental in studying the molecular conformation of alkylsilane layers. mdpi.com These studies reveal that the orientation and order of the alkyl chains at the surface are critical. For instance, a higher density of gauche defects (kinks in the alkyl chain) can lead to a more disordered film. mdpi.com This disorder affects the film's surface energy and its interaction with liquids. A well-ordered, densely packed film with extended, all-trans alkyl chains typically presents a surface with low energy and high hydrophobicity.

The conformation of the silane (B1218182) molecules influences the final dewetting properties of the hybrid films. mdpi.com The concentration and conformational state of the alkyl chains tethered to a surface can be influenced by the surrounding environment, such as contact with liquids of different dielectric constants. mdpi.com This dynamic reorientation affects the static and dynamic contact angles of water on the surface. mdpi.com For example, an increase in gauche defects at the air interface can lead to smaller static contact angles and increased contact angle hysteresis. mdpi.com Therefore, controlling the molecular conformation is key to achieving desired surface properties like superhydrophobicity and effective water-barrier performance. researchgate.net

Impact of Molecular Packing on Electronic and Optical Properties

The arrangement and packing of this compound molecules in a condensed phase, such as a thin film or self-assembled monolayer (SAM), have a profound impact on the material's electronic and optical properties. The way molecules orient themselves relative to each other and to a substrate governs intermolecular interactions, which are crucial for charge transport and polarization phenomena. seanryno.comuky.edu

In the context of electronic properties, molecular packing is a determining factor for the polarization energy—the energy stabilization of a charged molecule in a solid state compared to the gas phase. seanryno.comuky.edu Different packing arrangements lead to variations in the local electrostatic environment around each molecule, which in turn affects the ionization energy and electron affinity. seanryno.com The interplay between molecular packing structures and the permanent and induced dipole moments plays a defining role in determining the electronic polarization in these materials. seanryno.com

For organosilanes, the conductivity is also linked to molecular structure. Studies comparing silicon, germanium, and carbon-based molecular wires have shown that Si-Si and Ge-Ge sigma (σ) bonds are inherently more conductive than analogous C-C σ bonds. acs.org The efficiency of charge transport through a this compound layer would therefore depend on the proximity and alignment of the silicon-containing headgroups, which is dictated by the packing of the alkyl chains.

The optical properties, such as refractive index and transparency, are also influenced by the density and order of the molecular packing. A well-ordered, densely packed film will have a different refractive index and light scattering behavior than a disordered, loosely packed film. The formation of a uniform monolayer is essential for applications requiring high transparency.

Table 2: Relationship Between Molecular Packing and Material Properties

This table summarizes how different molecular packing characteristics in organosilane films generally influence key electronic and optical properties.

| Packing Characteristic | Impact on Electronic Properties | Impact on Optical Properties |

|---|---|---|

| High Order / Crystalline Packing | Can facilitate efficient charge transport; leads to defined polarization energies. seanryno.comuky.edu | Results in a uniform refractive index; can reduce light scattering, leading to higher transparency. |

| Low Order / Amorphous Packing | May lead to charge trapping at defects; creates a wider distribution of polarization energies. | Can increase light scattering and reduce clarity; may result in a non-uniform refractive index. |

| High Packing Density | Increases intermolecular electronic coupling; enhances dielectric strength. researchgate.netnih.gov | Generally leads to a higher refractive index. |

| Low Packing Density (Voids/Pinholes) | Can lead to dielectric breakdown; allows penetration of moisture, affecting insulation. | Reduces overall film quality and uniformity. |

Stereoelectronic Effects on Reactivity and Material Integration

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, are critical in understanding the behavior of this compound. wikipedia.org These effects are not merely a combination of steric and electronic influences but are specific, stabilizing interactions that arise from favorable orbital overlap. baranlab.org

A key stereoelectronic interaction in organosilanes is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. In the case of this compound, a significant interaction is the overlap between the carbon-silicon (C-Si) sigma (σ) bonding orbital and an adjacent sigma-antibonding (σ) orbital. This σ(C-Si) → σ(C-C) interaction can influence the conformational preferences and reactivity of the alkyl chains.

Furthermore, silicon's electropositive nature makes the σ(C-Si) bond a good electron donor, meaning it is high in energy. imperial.ac.uk This leads to a particularly important phenomenon known as the "silicon β-effect," where a carbocation positioned beta (β) to the silicon atom is significantly stabilized. imperial.ac.uk This stabilization occurs because the high-energy σ(C-Si) bond can effectively overlap with the empty p-orbital of the carbocation, delocalizing the positive charge. This effect can dictate the regioselectivity of certain reactions and enhance the stability of intermediates during chemical processes.

These stereoelectronic factors are crucial for material integration. During the formation of a self-assembled monolayer on a hydroxylated surface (like silica (B1680970) or metal oxides), the reactivity of the silane headgroup is governed by the orientation of its orbitals relative to the surface's orbitals. A favorable geometric arrangement that maximizes the overlap between the silicon-containing orbitals and the surface hydroxyl groups is necessary for the efficient formation of strong, covalent siloxane (Si-O-Si) bonds, ensuring durable integration of the silane layer with the substrate.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Material Design

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used for the rational design of materials based on compounds like this compound. wikipedia.orgresearchgate.net These models establish a mathematical correlation between the chemical structure of a molecule and its physical properties (QSPR) or biological/functional activity (QSAR). wikipedia.org

The core principle of QSAR/QSPR is to translate the chemical structure into a set of numerical values known as molecular descriptors. These descriptors can encode various aspects of the molecule:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical descriptors: Based on the 3D structure, including bond lengths, angles, and surface area.

Physicochemical descriptors: Such as logP (lipophilicity), molar refractivity, and dipole moment.

Electronic descriptors: Derived from quantum chemical calculations, describing charge distribution and orbital energies.

Once these descriptors are calculated for a series of related silanes, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that links the descriptors to an experimentally measured property (e.g., water contact angle, adhesion strength, or dielectric constant).

For this compound systems, QSPR models could be developed to predict:

Surface energy based on the number and arrangement of alkyl groups.

Boiling point and viscosity from topological and constitutional descriptors.

Adhesion performance on different substrates.

These validated models allow for the virtual screening of new, hypothetical silane structures without the need for synthesis and testing, saving significant time and resources. By analyzing the model, researchers can identify which molecular features are most important for a desired property, enabling the rational, targeted design of next-generation materials with optimized performance. nih.gov

Table 3: Principal Steps in a QSAR/QSPR Study

This table outlines the typical workflow for developing a predictive model for material design.

| Step | Description | Example for this compound Systems |

|---|---|---|

| 1. Data Set Selection | Compile a set of molecules with known structures and experimentally measured property/activity data. | Gather data on various alkylsilanes with measured water contact angles. |

| 2. Descriptor Calculation | Generate a wide range of molecular descriptors that numerically represent the chemical structure of each molecule in the data set. | Calculate descriptors like molecular weight, carbon count, surface area, and dipole moment for each silane. |

| 3. Variable Selection | Identify the subset of descriptors that have the most significant correlation with the property of interest, while avoiding inter-correlation. | Use statistical algorithms to select the most relevant descriptors for predicting hydrophobicity. |

| 4. Model Construction | Use statistical methods (e.g., regression) to build a mathematical equation relating the selected descriptors to the property. | Develop a formula: Contact Angle = f(descriptor1, descriptor2, ...). |

| 5. Model Validation | Rigorously test the model's predictive power using internal (cross-validation) and external data sets to ensure it is robust and not overfitted. | Use the model to predict the contact angles for a new set of silanes and compare with experimental results. |

Based on the essential steps described for QSAR/QSPR studies. wikipedia.org

Advanced Analytical Methodologies for Trihexyl Octyl Silane Systems

Surface Characterization Techniques (e.g., AFM, XPS, SPR) for Thin Films and Interfaces

The performance of Trihexyl(octyl)silane in applications such as surface modification and as a component in electronic devices is highly dependent on the structure and composition of its thin films and interfaces.

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of this compound films with nanoscale resolution. researchgate.netmdpi.comspectraresearch.com It can provide detailed information about film uniformity, grain size, and surface roughness, which are critical parameters for applications requiring smooth and defect-free surfaces. researchgate.netoxinst.com For instance, in the fabrication of self-assembled monolayers (SAMs), AFM can be used to monitor the growth process and ensure the formation of a complete and ordered layer. mpg.de Studies on similar long-chain alkylsilanes have shown that AFM can reveal the presence of domains, pinholes, and other morphological features that can impact the film's barrier properties and electronic performance. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is an essential technique for determining the elemental composition and chemical states of the atoms at the surface of a this compound film. mdpi.com XPS can confirm the successful grafting of the silane (B1218182) onto a substrate by detecting the presence of silicon, carbon, and oxygen in the expected ratios. diva-portal.org Furthermore, angle-resolved XPS (ARXPS) can provide depth-profiling information, allowing for the determination of the thickness and uniformity of the silane layer. mdpi.comnih.gov This is particularly important for verifying the formation of a monolayer versus a multilayer structure, which can have significant implications for the film's properties. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a highly sensitive technique for monitoring real-time interactions and changes at interfaces. nih.gov For this compound systems, SPR can be employed to study the kinetics of its adsorption onto a gold or other suitable substrate, providing insights into the self-assembly process. It can also be used to characterize the binding of other molecules to a this compound-functionalized surface, which is relevant for biosensor and other applications where surface functionalization is key. nih.gov

Table 1: Key Insights from Surface Characterization Techniques for Alkylsilane Films

| Analytical Technique | Information Provided | Relevance to this compound Systems |

|---|---|---|

| AFM | Nanoscale topography, surface roughness, grain size, film uniformity. researchgate.netspectraresearch.com | Quality control of thin films, understanding the morphology of self-assembled monolayers. |

| XPS | Elemental composition, chemical state analysis, film thickness. mdpi.comdiva-portal.org | Confirmation of silane deposition, determination of surface coverage and purity. |

| SPR | Real-time monitoring of surface interactions, adsorption kinetics. nih.gov | Studying the dynamics of self-assembly and the binding of analytes to functionalized surfaces. |

Dielectric Spectroscopy and Impedance Spectroscopy for Electronic Material Evaluation

Dielectric and impedance spectroscopy are non-destructive techniques used to probe the electrical properties of insulating and semi-conducting materials, making them well-suited for the evaluation of this compound in electronic applications. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful method for characterizing the electrical behavior of materials and their interfaces with electrodes. jst.go.jp In the context of this compound, EIS can be used to evaluate the quality of thin films as protective coatings against corrosion or as dielectric layers in electronic devices. researchgate.net By modeling the impedance data, it is possible to extract parameters such as the film's capacitance and resistance, which are indicative of its barrier properties and integrity. For instance, a high-impedance film would suggest a dense and defect-free coating.

Rheological Studies of this compound-Containing Fluids and Gels

The flow and deformation behavior, or rheology, of fluids and gels containing this compound is critical for their processing and performance in applications such as lubricants, hydraulic fluids, and as matrices for functional materials.

Rheological measurements, typically performed using a rheometer, can characterize the viscosity, viscoelasticity, and yield stress of these materials. For this compound-containing fluids, understanding the relationship between shear rate and viscosity is essential. Many such fluids exhibit non-Newtonian behavior, such as shear thinning, where the viscosity decreases with increasing shear rate. researchgate.netkoreascience.krmdpi.com This property can be advantageous in applications where low viscosity is desired under high-flow conditions, while higher viscosity is preferred at rest.

In the case of gels formulated with this compound, rheology can be used to determine the gel strength, stability, and response to external stress. mdpi.com Techniques such as oscillatory rheology can probe the elastic (storage) and viscous (loss) moduli, providing a quantitative measure of the gel's solid-like or liquid-like character. researchgate.net The gelation kinetics and the structure of the gel network can also be investigated through rheological methods. stevens.edu The study of titania nanoparticles surface-treated with octyltriethoxy silane in silicone oil has shown that the rheological behavior is strongly dependent on the silane concentration and the resulting surface properties of the particles. researchgate.netkoreascience.kr

Table 2: Rheological Parameters for Characterizing this compound Systems

| Rheological Parameter | Description | Relevance |

|---|---|---|

| Viscosity | A measure of a fluid's resistance to flow. | Determines the fluid's behavior under shear and its suitability for lubrication and hydraulic applications. mdpi.com |

| Storage Modulus (G') | A measure of the elastic response of a material. | Characterizes the solid-like behavior of gels and their ability to store energy. |

| Loss Modulus (G'') | A measure of the viscous response of a material. | Characterizes the liquid-like behavior of gels and their ability to dissipate energy. |

| Yield Stress | The minimum stress required to initiate flow. | Important for gels and structured fluids to maintain their shape under low-stress conditions. mdpi.com |

Scattering Techniques (e.g., SAXS, SANS) for Nanostructure and Self-Assembly Analysis

Small-angle scattering techniques are indispensable for characterizing the nanoscale structure and self-assembly of this compound in both solution and the solid state.

Small-Angle X-ray Scattering (SAXS) is a non-destructive method that provides structural information on the size, shape, and arrangement of nanoscale features. anton-paar.com For this compound systems, SAXS can be used to study the formation of micelles or other aggregates in solution, as well as the ordering of molecules in self-assembled monolayers on a substrate. rsc.org The scattering pattern can reveal information about the dimensions of the aggregates and the distances between them. springerprofessional.desemanticscholar.org

Small-Angle Neutron Scattering (SANS) is a complementary technique to SAXS that is particularly useful for studying soft matter and systems containing hydrogen. By selectively deuterating components of the system, SANS can provide unique contrast and highlight specific structural features. For example, in a study of this compound in a deuterated solvent, SANS could be used to precisely determine the size and shape of the silane aggregates. This technique is also well-suited for investigating the structure of complex fluids and gels containing this compound.

The self-assembly of silane molecules into ordered monolayers is a key area of interest. mpg.denih.govrsc.org Both SAXS and SANS can be employed in grazing-incidence geometry (GISAXS and GISANS) to probe the in-plane and out-of-plane structure of these thin films, providing detailed information on molecular packing and orientation. nih.gov

Thermal Analysis Techniques for Phase Transitions and Material Stability (e.g., DSC, TGA, when used in conjunction with materials science, not just basic compound properties)

Thermal analysis techniques are crucial for understanding the behavior of this compound-containing materials as a function of temperature, which is essential for determining their processing parameters and operational limits.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature or time. It is a powerful tool for identifying phase transitions such as melting, crystallization, and glass transitions in materials containing this compound. This information is vital for materials science applications where the phase behavior of the material can significantly impact its properties and performance.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the thermal stability of this compound and materials incorporating it. The onset temperature of decomposition is a key parameter for determining the maximum service temperature of the material. In the context of surface-modified materials, TGA can be used to quantify the amount of silane grafted onto a substrate by measuring the mass loss associated with the decomposition of the organic chains. researchgate.net

Table 3: Application of Thermal Analysis in Materials Science for this compound Systems

| Technique | Measurement | Application in Materials Science |

|---|---|---|

| DSC | Heat flow as a function of temperature. | Determination of phase transition temperatures (melting, crystallization), which influence material processing and properties. |

| TGA | Mass change as a function of temperature. | Assessment of thermal stability and decomposition temperature, quantification of surface grafting density. researchgate.net |

Future Research Directions and Emerging Paradigms

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of mixed tetraalkylsilanes like Trihexyl(octyl)silane traditionally relies on methods such as hydrosilylation or the use of Grignard reagents. Future research is focused on developing more efficient, selective, and sustainable synthetic routes.

Key Research Thrusts:

Catalyst Innovation: A primary area of investigation is the development of advanced catalysts for hydrosilylation, the reaction of a silane (B1218182) containing a Si-H bond with an alkene. Research into novel, earth-abundant metal catalysts (e.g., iron, cobalt, nickel) is underway to replace precious metal catalysts like platinum (Karstedt's catalyst) or rhodium. organic-chemistry.orgchinesechemsoc.org These new catalysts aim to offer higher selectivity for the desired anti-Markovnikov addition, reducing the formation of byproducts and simplifying purification.

Atom-Economic Reactions: Future synthetic methods will prioritize atom economy. This includes exploring one-pot procedures that combine multiple reaction steps, thereby reducing waste, energy consumption, and processing time. For instance, developing catalytic systems that allow for the direct coupling of alkyl halides with silyl (B83357) sources would represent a significant advancement over multi-step Grignard-based routes. researchgate.net

Flow Chemistry and Process Intensification: The adoption of continuous flow chemistry for the synthesis of this compound offers advantages in safety, scalability, and control over reaction parameters. Flow reactors can enable precise temperature control, efficient mixing, and shorter reaction times, leading to higher yields and purity. This approach is particularly relevant for managing the exothermic nature of certain hydrosilylation reactions.

A related synthesis for methyltri(octyl)silane involves reacting methyloctylsilane with 1-octene in the presence of a rhodium catalyst, followed by hydrogenation to yield the final product. prepchem.com This highlights the multi-step nature of current syntheses that future research aims to simplify.

Table 1: Comparison of Synthetic Pathways for Alkylsilanes

| Method | Precursors | Catalysts/Reagents | Advantages | Future Research Focus |

| Hydrosilylation | Hydrosilanes (e.g., Trihexylsilane), Alkenes (e.g., 1-Octene) | Platinum, Rhodium, Iron, Cobalt | High yield, good functional group tolerance | Development of low-cost, earth-abundant metal catalysts; improving regioselectivity. |

| Grignard Reaction | Chlorosilanes, Alkyl Magnesium Halides | Magnesium, Solvents (THF, Ether) | Versatile for various alkyl groups | Improving efficiency, reducing byproducts, developing one-pot procedures. nih.gov |

| Reductive Coupling | Alkyl Halides, Chlorosilanes | Nickel/Zinc, Manganese | Good functional group compatibility | Broadening substrate scope, catalyst optimization. researchgate.net |

Exploration of this compound in Multifunctional Material Systems

The inherent properties of this compound—such as high thermal stability, low surface energy, and chemical inertness—make it a candidate for inclusion in multifunctional material systems. Future research will focus on leveraging these properties to create advanced composites and coatings.

Key Research Thrusts:

Advanced Lubricants and Hydraulic Fluids: The stable, non-polar nature of long-chain tetraalkylsilanes makes them suitable for high-performance lubricant formulations. Research will focus on formulating lubricants with this compound as a base oil or additive to enhance thermal stability, reduce viscosity changes with temperature, and improve lubricity under extreme conditions.

Dielectric Fluids: Tetraalkylsilanes can serve as highly stable dielectric fluids for applications in high-voltage transformers and capacitors. Future work will involve characterizing the dielectric properties of this compound and formulating fluids with optimized breakdown voltage, thermal conductivity, and long-term stability.

Hydrophobic Coatings and Surface Modifiers: While less reactive than their alkoxysilane counterparts, tetraalkylsilanes can be incorporated into polymer matrices for surface modification. Research will explore methods to blend this compound with polymers like silicones or polyolefins to create durable, superhydrophobic surfaces for applications in anti-icing, self-cleaning, and marine coatings.

Leveraging Advanced Computational Tools for Predictive Material Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating materials discovery and optimization. For this compound, these tools can predict physical properties and guide the design of new materials, reducing the need for extensive empirical experimentation.

Key Research Thrusts:

Property Prediction: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations will be used to accurately predict key physical properties of this compound, such as viscosity, boiling point, thermal conductivity, and heat capacity. acs.orgresearchgate.net These predictions are crucial for screening its suitability for applications like lubricants and dielectric fluids. MD simulations can also elucidate how the flexibility and length of the alkyl chains influence the ordering and disorder of the molecules, which is critical for applications in chromatography and surface modification. researchgate.net

Interaction and Compatibility Modeling: Computational models can simulate the interaction of this compound with other molecules and surfaces. This is vital for designing compatible blends with polymers or other base oils. For example, simulations can predict the miscibility of this compound in a polymer matrix, guiding the development of novel composite materials with enhanced hydrophobicity. Studies on similar long-chain alkylsilanes show that chain length significantly impacts surface ordering and mobility, insights that can be extended and refined for this compound through targeted simulations. researchgate.netmdpi.com

Degradation Pathway Analysis: While highly stable, understanding the potential degradation pathways of this compound under extreme thermal or oxidative stress is important for predicting its service lifetime. Computational tools can model these degradation reactions, identifying potential weak points in the molecular structure and guiding the development of more robust formulations. researchgate.net

Table 2: Application of Computational Tools in this compound Research

| Computational Method | Predicted Property / Application | Research Goal |

| Density Functional Theory (DFT) | Thermochemical data (enthalpy of formation), electronic structure | Optimize synthesis conditions, predict reactivity and degradation. hydrophobe.org |

| Molecular Dynamics (MD) | Viscosity, density, thermal conductivity, surface tension, molecular ordering | Design high-performance fluids and hydrophobic surfaces. researchgate.net |

| Quantitative Structure-Property Relationship (QSPR) | Boiling point, flash point, refractive index | Rapidly screen related silane structures for specific applications. |

Scalability and Industrial Relevance of this compound-Based Technologies

For any promising material to achieve widespread use, its production must be scalable and economically viable. Future research will address the challenges of transitioning this compound synthesis from the laboratory to an industrial scale.

Key Research Thrusts:

Process Optimization for Bulk Production: A major focus will be on optimizing synthetic processes, such as hydrosilylation, for large-scale production. This involves maximizing catalyst turnover number, minimizing reaction times, and developing efficient product isolation and purification techniques. The move towards continuous flow manufacturing is a key strategy in this area.

Cost-Benefit Analysis: Economic viability is paramount. Research will involve comprehensive cost-benefit analyses of different synthetic routes, considering raw material costs, energy consumption, catalyst longevity, and waste disposal. This will identify the most industrially feasible pathway for producing this compound.

Supply Chain Development: Establishing a robust supply chain for key precursors, such as trihexylsilane (B1587915) and 1-octene, is essential for industrial production. Research into alternative and more sustainable sources for these raw materials will also be an important consideration.

Integration into Smart Materials and Responsive Systems

While inert tetraalkylsilanes are not "smart" materials in themselves, they can serve as critical components within larger responsive systems. Their role is typically as a stable, non-responsive matrix or fluid in which active elements are embedded.

Key Research Thrusts:

Phase Change Materials (PCMs): Long-chain hydrocarbons exhibit solid-liquid phase transitions at specific temperatures, allowing them to store and release thermal energy. This compound could be investigated as a component in novel PCM formulations. Its well-defined structure could lead to a sharp and predictable melting point, and its chemical stability ensures long-term reliability. Future work would involve creating and characterizing microencapsulated this compound for integration into smart textiles or building materials for thermal regulation.

Responsive Lubricant Systems: Research is emerging on "smart lubricants" that can change their properties in response to stimuli like temperature or pressure. This compound could serve as a highly stable base oil for such systems, with responsive additives (e.g., polymers that change conformation with temperature) providing the "smart" functionality. The goal is to create lubricants that can adapt to changing operating conditions, improving efficiency and reducing wear.

Dielectric Fluids for Smart Devices: In certain smart systems, such as those employing dielectric elastomer actuators (artificial muscles), a stable and incompressible dielectric fluid is required. The high stability and dielectric properties of this compound make it a candidate for this role. Research would focus on its integration into such devices to ensure reliable performance and longevity.

Q & A

Q. What are the standard methods for synthesizing Trihexyl(octyl)silane, and how can purity be validated?

this compound is typically synthesized via hydrosilylation or alkylation of silicon precursors. A common protocol involves reacting trialkoxyalkylsilanes with organometallic reagents (e.g., Grignard) under inert conditions . Purity validation requires gas chromatography (GC) for volatile impurities, nuclear magnetic resonance (NMR) for structural confirmation, and elemental analysis to verify stoichiometry. For reproducibility, experimental sections must include inert atmosphere protocols, solvent drying steps, and reaction temperature controls .

Q. How should researchers characterize the hydrophobic properties of this compound in surface modification studies?

Use contact angle measurements to quantify hydrophobicity, complemented by Fourier-transform infrared spectroscopy (FTIR) to confirm Si-O bonding on substrates. For consistency, ensure substrates (e.g., silica nanoparticles) are pre-treated to remove surface hydroxyl groups. Reference standardized methods for silane deposition, such as dip-coating or vapor-phase deposition, as described in materials science literature .

Q. What safety protocols are critical when handling this compound in the lab?

- Storage: Keep in a cool, ventilated area away from ignition sources (flash point: ~100°C) .